12-oxo-ETE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

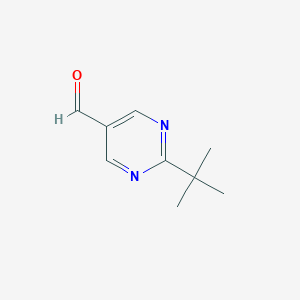

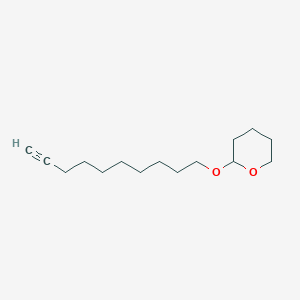

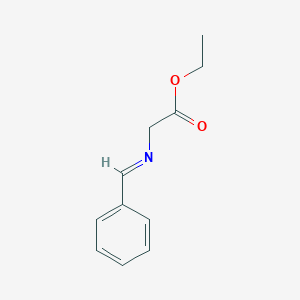

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid. This compound is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. It plays a significant role in various biological processes, including inflammation and cell signaling .

Mechanism of Action

Target of Action

The primary target of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-OxoETE, is the Gi/o-coupled OXE receptor . This receptor is highly expressed on eosinophils, neutrophils, basophils, and monocytes .

Mode of Action

12-OxoETE interacts with its target, the OXE receptor, to induce a rapid, dose-dependent increase of cytoplasmic free calcium . This interaction is facilitated by G-protein-coupled, eicosanoid-specific receptors and the array of associated G-proteins .

Biochemical Pathways

12-OxoETE is synthesized by human platelets and Aplysia nervous tissue after incubation with arachidonic acid . Microsomal fractions of various tissues will reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE . This compound is involved in eicosanoid signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain and to cell survival itself .

Pharmacokinetics

It is known that this compound is synthesized in human platelets and nervous tissue after incubation with arachidonic acid . It is also known that microsomal fractions of various tissues can reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE .

Result of Action

The action of 12-OxoETE results in a rapid, dose-dependent increase of cytoplasmic free calcium . This can lead to various cellular effects, including the activation of certain signaling pathways . It is also a potent chemoattractant for inflammatory cells, especially eosinophils .

Action Environment

The diversity of G-proteins that most receptors are able to couple to can lead to the actuation of different signaling pathways by the same receptor

Biochemical Analysis

Biochemical Properties

The 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- is a metabolite of arachidonic acid . It interacts with various enzymes and proteins, including lipoxygenase enzymes such as ALOX12 and ALOX12B . These interactions lead to the production of 12-KETE, which can further interact with other biomolecules to exert its effects .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis in bovine trophoblast cells . It influences cell function by activating matrix metalloproteinases in these cells, leading to collagen degradation . This suggests that 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- may play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to induce DNA fragmentation and upregulation of the Bcl-2 associated X protein (Bax) gene, a pro-apoptotic factor, suggesting that it induces apoptosis in trophoblast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- change over time. For instance, even at lower concentrations, it can activate matrix metalloproteinases in trophoblast cells . This suggests that the compound may have long-term effects on cellular function.

Metabolic Pathways

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- is involved in the metabolic pathways of arachidonic acid . It interacts with enzymes such as ALOX12 and ALOX12B to produce 12-KETE .

Subcellular Localization

Its role in inducing apoptosis suggests that it may be localized to areas of the cell involved in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- typically involves the oxidation of arachidonic acid. This process can be catalyzed by lipoxygenase enzymes, which introduce oxygen into the fatty acid chain, resulting in the formation of hydroperoxy derivatives. These intermediates are then further oxidized to form the 12-oxo derivative .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotechnological methods, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired product. This approach is favored due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different eicosanoids.

Reduction: It can be reduced to form hydroxy derivatives, such as 12(S)-HETE and 12®-HETE.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature and neutral pH .

Major Products

The major products formed from these reactions include various hydroxy and keto derivatives of eicosatetraenoic acid, which have distinct biological activities .

Scientific Research Applications

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- has numerous applications in scientific research:

Chemistry: It is used as a model compound to study oxidation and reduction reactions of polyunsaturated fatty acids.

Biology: The compound is studied for its role in cell signaling and inflammation.

Industry: It is used in the production of specialized lipids and as a biochemical reagent.

Comparison with Similar Compounds

Similar Compounds

Arachidonic Acid: The precursor of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, involved in the synthesis of various eicosanoids.

12(S)-HETE and 12®-HETE: Hydroxy derivatives formed by the reduction of 12-oxo-ETE.

Leukotrienes and Prostaglandins: Other eicosanoids with distinct biological functions.

Uniqueness

What sets 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- apart is its specific role in activating matrix metalloproteinases and inducing apoptosis, which are critical processes in inflammation and tissue remodeling .

Properties

CAS No. |

108437-64-5 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5Z,8Z,10E,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |

InChI Key |

GURBRQGDZZKITB-VXBMJZGYSA-N |

Isomeric SMILES |

CCCCC/C=C\CC(=O)/C=C/C=C\C/C=C\CCCC(=O)O |

SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

Appearance |

Assay:≥90%A solution in ethanol |

physical_description |

Solid |

Synonyms |

12-KETE 12-keto-5,8,11,13-eicosatetraenoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B19821.png)